molecular formula C16H17BrN2O3 B267355 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

Cat. No. B267355
M. Wt: 365.22 g/mol
InChI Key: RFGBJKMOWUTFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide is a synthetic compound that has shown potential in scientific research. It is commonly referred to as BAY 73-6691 and is classified as a selective and potent inhibitor of phosphodiesterase 9 (PDE9).

Mechanism of Action

BAY 73-6691 selectively inhibits 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, BAY 73-6691 increases cGMP levels, which can lead to increased blood flow and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that BAY 73-6691 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, BAY 73-6691 has been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using BAY 73-6691 in lab experiments is its selectivity for 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, which reduces the potential for off-target effects. However, its potency may also be a limitation, as high concentrations may be required to achieve the desired effects. Additionally, the cost of BAY 73-6691 may be prohibitive for some research groups.

Future Directions

There are several potential future directions for research on BAY 73-6691. One area of interest is its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more potent and selective 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide inhibitors based on the structure of BAY 73-6691. Finally, further studies are needed to fully understand the mechanism of action of BAY 73-6691 and its potential effects on other physiological systems.

Synthesis Methods

The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 5-bromo-2-furancarboxylic acid with thionyl chloride to form 5-bromo-2-furancarbonyl chloride. This intermediate is then reacted with 3-(sec-butylamino)benzoic acid to form the key intermediate, 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide. The final product is obtained after purification and characterization.

Scientific Research Applications

BAY 73-6691 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension.

properties

Product Name

5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

Molecular Formula

C16H17BrN2O3

Molecular Weight

365.22 g/mol

IUPAC Name

5-bromo-N-[3-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H17BrN2O3/c1-3-10(2)18-15(20)11-5-4-6-12(9-11)19-16(21)13-7-8-14(17)22-13/h4-10H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

RFGBJKMOWUTFBA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.